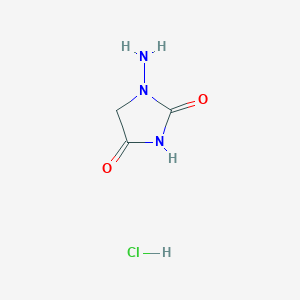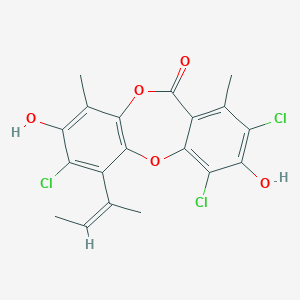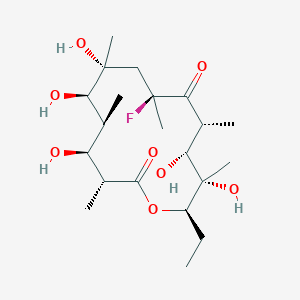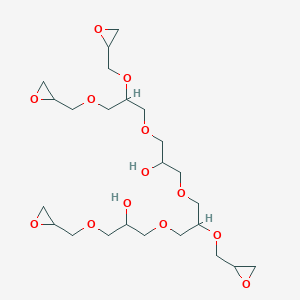
1-Aminohydantoin hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 1-aminohydantoin derivatives can be achieved through various methods. One approach involves the solid-phase synthesis of 1-aminohydantoin libraries using hydrazino amino acids, aldehydes, and amines, yielding samples suitable for biological evaluations without further purification (Wilson et al., 1998). Another method describes the condensation of semicarbazones with ethyl monochloroacetate in the presence of sodium alkoxide in dry ethanol, offering a new synthesis pathway for 1-aminohydantoin (Jack, 1959).
Scientific Research Applications
Veterinary Drug Residue Analysis
- Application Summary: 1-Aminohydantoin hydrochloride has been used as a reference standard for the determination of residues of veterinary drugs in meat . The drugs include furazolidone, furaltadone, nitrofurantoin, and nitrofurazone .
- Methods of Application: The method involves isotope dilution liquid chromatography-tandem mass spectrometry (LC–MS/MS) for the determination of residues .
- Results or Outcomes: This method allows for the accurate detection and quantification of veterinary drug residues in meat, ensuring food safety .
Suzuki-Miyaura Coupling
- Application Summary: 1-Aminohydantoin hydrochloride has been mentioned in the context of Suzuki-Miyaura coupling , a type of cross-coupling reaction used in organic chemistry to synthesize carbon-carbon bonds.
- Methods of Application: While the exact method involving 1-Aminohydantoin hydrochloride is not specified, Suzuki-Miyaura coupling typically involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a palladium catalyst and a base .
- Results or Outcomes: The outcome of such reactions is the formation of a new carbon-carbon bond, which is a key process in the synthesis of many complex organic compounds .
Lymphoid Specific Tyrosine Phosphatase Inhibitor
- Application Summary: 1-Aminohydantoin hydrochloride has been mentioned in the context of lymphoid specific tyrosine phosphatase inhibitors . These inhibitors are of interest in the treatment of autoimmune diseases.
- Results or Outcomes: The development of effective inhibitors can lead to potential treatments for autoimmune diseases .
Synthesis of Ectoparasiticidal Drugs
- Application Summary: 1-Aminohydantoin hydrochloride can be used as a reactant for the synthesis of ectoparasiticidal drugs . These drugs are used to treat parasitic infections on the body surface.
- Results or Outcomes: The outcome of such reactions is the formation of ectoparasiticidal drugs that can be used to treat parasitic infections .
Synthesis of Skeletal Muscle Relaxants
- Application Summary: 1-Aminohydantoin hydrochloride can be used as a reactant for the synthesis of skeletal muscle relaxants . These drugs are used to relieve muscle spasms and pain.
- Results or Outcomes: The outcome of such reactions is the formation of skeletal muscle relaxants that can be used to relieve muscle spasms and pain .
Proteasome Inhibition by Peptide Semicarbazones
- Application Summary: 1-Aminohydantoin hydrochloride has been mentioned in the context of proteasome inhibition by peptide semicarbazones . Proteasome inhibitors are of interest in the treatment of cancer.
- Results or Outcomes: The development of effective inhibitors can lead to potential treatments for cancer .
Synthesis of Dantrolene and Dantrolene Sodium
- Application Summary: 1-Aminohydantoin hydrochloride can be used as a reactant for the synthesis of dantrolene and dantrolene sodium . Dantrolene is a muscle relaxant used to treat muscle spasticity, such as that seen in cerebral palsy, multiple sclerosis, or spinal cord injury. Its sodium salt is used to treat malignant hyperthermia, a life-threatening reaction to certain drugs used during general anesthesia.
- Results or Outcomes: The outcome of such reactions is the formation of dantrolene and dantrolene sodium that can be used to treat muscle spasticity and malignant hyperthermia .
Synthesis of (E)-1-(2-hydroxybenzylideneamino)imidazolidine-2,4-dione
- Application Summary: 1-Aminohydantoin hydrochloride can be used as a reactant for the synthesis of (E)-1-(2-hydroxybenzylideneamino)imidazolidine-2,4-dione . This compound could have potential applications in various fields, but the specific applications are not detailed in the source.
- Results or Outcomes: The outcome of such reactions is the formation of (E)-1-(2-hydroxybenzylideneamino)imidazolidine-2,4-dione .
Safety And Hazards
1-Aminohydantoin hydrochloride is considered toxic . It can cause moderate to severe irritation to the skin and eyes . In case of inhalation, it is advised to remove to fresh air and give artificial respiration if breathing stops . In case of skin contact, it is recommended to wash off immediately with plenty of water . If swallowed, it is advised to wash out the mouth with copious amounts of water .
properties
IUPAC Name |
1-aminoimidazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOHANUVLKERQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20499598 | |
| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminohydantoin hydrochloride | |
CAS RN |
2827-56-7 | |
| Record name | 1-Aminohydantoin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminohydantoin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminoimidazolidine-2,4-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Imidazolidinedione, 1-amino-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)











